

conformational analysis of 1,4-dimethylene cyclohexane

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Compound of Interest

Compound Name:	1,4-DIMETHYLENE CYCLOHEXANE
CAS No.:	4982-20-1
Cat. No.:	B1618997

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Conformational Analysis of 1,4-Dimethylenecyclohexane

Content Type: Technical Guide | Audience: Researchers & Drug Discovery Professionals

Executive Summary

Unlike cyclohexane, which rigidly adheres to a chair ground state (

), 1,4-dimethylenecyclohexane represents a class of "flexible" six-membered rings. The introduction of exocyclic double bonds at the 1 and 4 positions fundamentally alters the ring's potential energy surface (PES).

Experimental evidence (Dynamic NMR, Dipole Moment Analysis) and computational studies indicate that the Twist-Boat conformation is the ground state or exists in a highly populated equilibrium with a flattened chair, separated by a negligible energy barrier. This guide details

the mechanistic drivers behind this flexibility and provides a protocol for modeling such systems.

Structural Fundamentals & Geometry

The conformational behavior of 1,4-dimethylenecyclohexane is dictated by the hybridization of the C1 and C4 carbons.

Impact of Hybridization

- **Planarization:** The C1 and C4 centers are hybridized, enforcing a trigonal planar geometry (bond angles $\sim 120^\circ$). This removes the staggering of substituents found in the standard cyclohexane chair.
- **Loss of 1,3-Diaxial Interactions:** The exocyclic methylene groups lie in the nodal plane of the π -system. Consequently, the classic 1,3-diaxial steric clashes that destabilize axial substituents in cyclohexane are absent at these positions.
- **Torsional Strain Introduction:** In a hypothetical chair conformation of 1,4-dimethylenecyclohexane, the C-H bonds on the adjacent saturated carbons (C2-C3 and C5-C6) are forced into an eclipsed or nearly eclipsed arrangement due to the flattening of the ring ends.

Comparison of Ring Parameters

Parameter	Cyclohexane	1,4-Dimethylenecyclohexane
C1/C4 Hybridization	(Tetrahedral)	(Trigonal Planar)
Ground State	Chair ()	Twist-Boat (/Flexible)
Inversion Barrier	10.8 kcal/mol	~ 6.5 kcal/mol
Dominant Strain	Steric (1,3-diaxial)	Torsional (Pitzer strain)

The Conformational Landscape

The Destabilized Chair

While the chair form is the global minimum for cyclohexane, it is a high-energy species for 1,4-dimethylenecyclohexane.

- **Mechanism of Destabilization:** The planar geometry at C1/C4 flattens the "flaps" of the chair. This distortion forces the vicinal hydrogens on the ethylene bridges (C2-C3 and C5-C6) into an eclipsed conformation, maximizing torsional strain (Pitzer strain).
- **Status:** The chair often serves as a transition state or a shallow local minimum rather than the ground state.

The Twist-Boat Ground State

The molecule relieves the torsional strain of the chair by twisting.

- **Strain Relief:** Twisting the ring moves the adjacent methylene protons out of eclipse, significantly lowering the total energy.
- **Symmetry:** The ideal twist-boat possesses symmetry.
- **Experimental Evidence:**
 - **NMR Spectroscopy:** The ¹H NMR spectrum typically shows a singlet for the ring protons at room temperature. Unlike cyclohexane, which decoalesces into axial/equatorial signals at -90°C, 1,4-dimethylenecyclohexane retains a simplified spectrum even at very low temperatures (-120°C), indicative of a very low barrier to pseudorotation or a lack of distinct axial/equatorial environments.
 - **Dipole Moments:** Studies on derivatives (e.g., 1,4-cyclohexanedione analogs) suggest a "flexible" conformational ensemble where the molecule pseudorotates rapidly between twist forms.

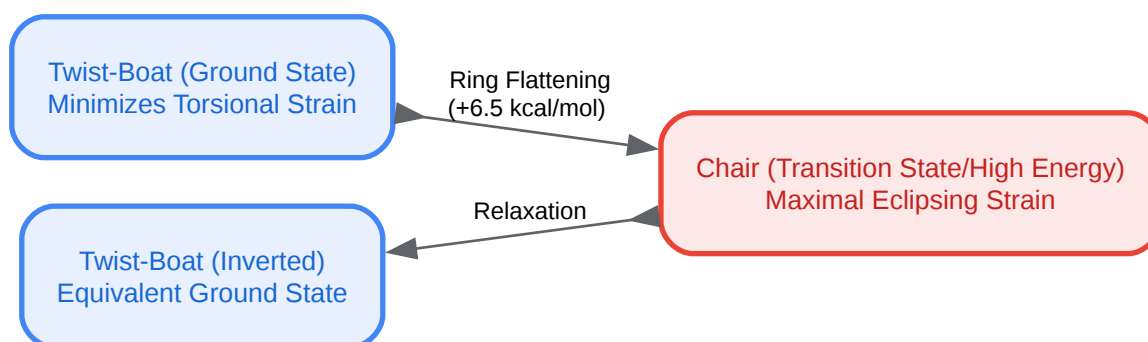
Energy Profile & Inversion Barrier

The barrier to ring inversion is significantly lower than that of saturated cyclohexanes.

- (Inversion): Approximately 6.0 – 7.5 kcal/mol (25–31 kJ/mol).
- Implication: At room temperature, the ring is effectively "fluxional," sampling a continuum of twist-boat geometries. This has profound implications for stereoselective synthesis, as the ring cannot "lock" a substituent into a fixed axial or equatorial position without significant external bias (e.g., bulky groups like t-butyl).

Visualization of Conformational Interconversion

The following diagram illustrates the interconversion pathway. Unlike cyclohexane, where the Boat is a transition state, here the Twist-Boat is the stable well, and the Chair is the high-energy barrier.



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Figure 1: Conformational interconversion of 1,4-dimethylenecyclohexane. The Twist-Boat is the energy minimum, while the Chair represents a higher energy state due to eclipsing interactions.

Experimental & Computational Protocol

For researchers aiming to utilize 1,4-dimethylenecyclohexane as a scaffold (e.g., in the synthesis of [n]paracyclophanes or drug pharmacophores), the following analysis protocol is recommended.

Computational Modeling (DFT)

Standard force fields (MM2/MM3) often overestimate the stability of the chair in

-rich rings. Quantum mechanical methods are required for accuracy.

Recommended Level of Theory:

- Optimization:

B97X-D or B3LYP-D3(BJ) / def2-TZVP.

- Rationale: Dispersion corrections (-D3) are critical for accurately modeling the weak H-H steric interactions in the twist-boat.
- Frequency Calculation: Essential to confirm the nature of the stationary point (0 imaginary frequencies for Twist-Boat; often 1 or more for Chair).

Dynamic NMR (DNMR) Workflow

To determine the barrier experimentally for substituted derivatives:

- Solvent Selection: Use solvents with low freezing points (e.g., THF-
, CD
Cl
, or Vinyl Chloride/CS
mixtures) to access temperatures below -100°C.
- Variable Temperature (VT) Sweep:
 - Start at 25°C (fast exchange limit).
 - Cool in 10°C increments.
 - Look for broadening of the ring methylene signals (C2/C3/C5/C6 protons).
- Line Shape Analysis: If decoalescence is achieved, use Eyring analysis (

vs

) to extract

and

. Note that for the parent 1,4-dimethylenecyclohexane, decoalescence may not be observable due to the extremely low barrier.

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